molecular formula C21H20N2O3S2 B2554302 Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate CAS No. 919850-31-0

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2554302
CAS No.: 919850-31-0
M. Wt: 412.52
InChI Key: BGQONHQQMPUWDP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation reactions.

    Acetamido Group Addition: The acetamido group is typically introduced via an amide coupling reaction using reagents such as carbodiimides.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (methylthio)acetate: A simpler sulfur-containing compound used in flavor and fragrance industries.

    Thiazole Derivatives: Other thiazole derivatives with varying substituents that exhibit different biological activities.

Uniqueness

Ethyl 2-(2-(4-(methylthio)phenyl)acetamido)-4-phenylthiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in scientific research.

Properties

IUPAC Name

ethyl 2-[[2-(4-methylsulfanylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-3-26-20(25)19-18(15-7-5-4-6-8-15)23-21(28-19)22-17(24)13-14-9-11-16(27-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQONHQQMPUWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)SC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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